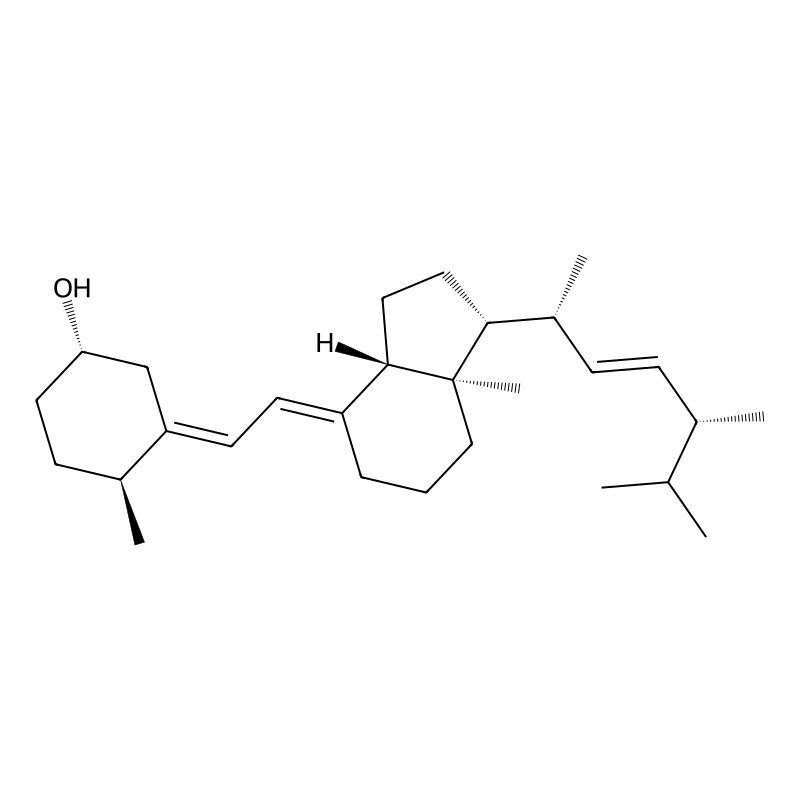

Dihydrotachysterol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOL IN ALC; FREELY SOL IN ETHER & CHLOROFORM; SPARINGLY SOL IN VEGETABLE OILS

Synonyms

Canonical SMILES

Isomeric SMILES

Understanding Vitamin D Metabolism

- Vitamin D Analogue: DHT acts as a synthetic analogue of vitamin D. Both share structural similarities and can activate the vitamin D receptor (VDR) in cells []. This property makes DHT a valuable tool for researchers to study vitamin D signaling pathways and their downstream effects on various physiological processes.

Investigation of Calcium and Phosphorus Regulation

Calcium and Phosphorus Metabolism

One of the primary functions of vitamin D is to regulate calcium and phosphorus levels in the bloodstream. DHT, by mimicking vitamin D's activity, can be used to investigate how these minerals are absorbed from the gut, incorporated into bones, and excreted by the kidneys. This research helps us understand the mechanisms behind maintaining a healthy calcium-phosphorus balance in the body.

Treatment of Hypocalcemia

DHT has been historically used as a therapeutic agent for treating hypocalcemia, a condition characterized by low blood calcium levels []. Studies have shown its effectiveness in raising calcium levels, although it is not as widely used today due to the development of other vitamin D analogues with a more favorable side-effect profile.

Dihydrotachysterol is a synthetic analog of vitamin D, specifically a reduction product of tachysterol, which is itself a close isomer of vitamin D. Its chemical formula is with a molecular weight of approximately 398.65 g/mol. Unlike other forms of vitamin D, such as vitamin D2 (ergocalciferol) and vitamin D3 (cholecalciferol), dihydrotachysterol does not require renal activation to exert its biological effects, making it particularly useful in clinical settings where renal function may be compromised .

Dihydrotachysterol is primarily used to treat conditions associated with low calcium levels, such as postoperative tetany and hypoparathyroidism. It acts by elevating serum calcium levels through enhanced intestinal absorption and mobilization of calcium from bone .

DHT, after conversion to 25-hydroxydihydrotachysterol, binds to the vitamin D receptor (VDR) in the intestines and bones []. This complex acts as a transcriptional regulator, influencing gene expression and promoting:

- Increased intestinal absorption of calcium [].

- Mobilization of calcium from bones [].

- Increased renal phosphate excretion (indirectly affecting calcium levels) [].

These actions help to restore calcium balance in the body [].

Physical and Chemical Properties

The primary metabolic pathway for dihydrotachysterol involves its hydroxylation in the liver, converting it into 25-hydroxydihydrotachysterol, which is the major active form circulating in the bloodstream. This compound does not undergo further hydroxylation by the kidneys, distinguishing it from other vitamin D metabolites . The mechanism of action involves binding to the vitamin D receptor, which regulates the transcription of genes involved in calcium homeostasis and bone metabolism .

Dihydrotachysterol can be synthesized through several methods:

- Chemical Reduction: It can be synthesized by reducing tachysterol using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Photochemical Methods: Ultraviolet irradiation of vitamin D compounds can yield dihydrotachysterol as a photoproduct.

- Biotechnological Approaches: Some methods involve microbial fermentation processes that can convert ergosterol or other sterols into dihydrotachysterol .

Dihydrotachysterol is primarily used in medical settings for:

- Treating Hypoparathyroidism: It helps manage low calcium levels due to insufficient parathyroid hormone.

- Postoperative Tetany Management: Used to prevent and treat acute and chronic forms of tetany following surgery.

- Bone Health: Assists in conditions where enhanced bone mineralization is required .

Additionally, it has been explored for potential applications in osteoporosis treatment due to its effects on bone mineral density .

Dihydrotachysterol has been studied for its interactions with various medications and conditions:

- Thiazide Diuretics: Concurrent use may increase the risk of hypercalcemia due to enhanced calcium retention.

- Vitamin D Supplements: Caution is advised when used alongside other vitamin D analogs to avoid excessive calcium levels.

- Renal Function Considerations: Its use is particularly beneficial in patients with impaired renal function since it does not require renal activation like other vitamin D forms .

Dihydrotachysterol shares similarities with several other compounds related to vitamin D metabolism but has unique properties that distinguish it:

| Compound Name | Relation to Vitamin D | Unique Features |

|---|---|---|

| Tachysterol | Isomer | Requires renal activation; less effective than dihydrotachysterol. |

| Ergocalciferol (Vitamin D2) | Natural form | Requires hepatic and renal conversion; less potent than dihydrotachysterol. |

| Cholecalciferol (Vitamin D3) | Natural form | Requires hepatic and renal conversion; longer half-life compared to dihydrotachysterol. |

| 25-Hydroxyvitamin D | Metabolite | Active form but requires conversion from other forms; less direct action on bone compared to dihydrotachysterol. |

| 1,25-Dihydroxyvitamin D | Active metabolite | Potent but requires renal activation; more complex regulation of calcium homeostasis compared to dihydrotachysterol. |

Dihydrotachysterol stands out due to its rapid onset of action and ability to function effectively without requiring renal hydroxylation, making it particularly advantageous for patients with compromised kidney function .

Chemical Synthesis Strategies for Dihydrotachysterol

The synthesis of dihydrotachysterol primarily involves the chemical reduction of tachysterol, which serves as the fundamental starting material for this transformation [2] . Tachysterol itself is a vitamin D isomer with the molecular formula C₂₈H₄₄O and a molecular weight of 396.6 g/mol, distinguished by its unique structural configuration that includes multiple double bonds in the steroid backbone [4] [5].

The primary synthetic approach utilizes chemical reduction methodology, where tachysterol undergoes selective hydrogenation to convert specific double bonds into single bonds, resulting in the formation of dihydrotachysterol . This transformation involves the addition of hydrogen atoms across the double bond system, fundamentally altering the molecular structure while maintaining the essential steroid framework.

Chemical Reduction Using Metal Hydrides

The most commonly employed chemical synthesis strategy involves the use of strong reducing agents, particularly lithium aluminum hydride and sodium borohydride . These metal hydride reagents provide the necessary hydride ions to facilitate the reduction of the double bonds present in the tachysterol structure. Lithium aluminum hydride, being a more powerful reducing agent, is typically employed under anhydrous conditions and requires careful temperature control to prevent over-reduction or unwanted side reactions .

Sodium borohydride represents a milder alternative that can be utilized under less stringent conditions, though it may require longer reaction times or elevated temperatures to achieve complete conversion . The selection between these reagents depends on the specific reaction conditions, desired selectivity, and scale of production.

Low-Valent Titanium-Induced Reductive Elimination

An alternative synthetic approach involves the application of low-valent titanium complexes to facilitate the reductive elimination process [6]. This methodology has been specifically developed for vitamin D analogs and provides enhanced selectivity for the desired dihydro products. The low-valent titanium system offers advantages in terms of reaction specificity and can be particularly effective for complex steroid transformations where traditional reducing agents might lead to unwanted side products.

Catalytic Hydrogenation Methodology

Catalytic hydrogenation represents another viable synthetic pathway, utilizing molecular hydrogen gas in the presence of heterogeneous catalysts such as palladium, platinum, or nickel [7] [8]. This approach involves the addition of hydrogen gas across the double bonds under controlled pressure and temperature conditions. The catalyst facilitates the activation of molecular hydrogen, enabling the selective reduction of specific double bonds within the tachysterol structure.

The catalytic hydrogenation process typically requires pressurized reaction vessels and precise control of reaction parameters including temperature, pressure, and catalyst loading. The reaction conditions must be carefully optimized to achieve selective reduction while avoiding over-hydrogenation or degradation of sensitive functional groups [7] [8].

Industrial-Scale Production and Optimization

Industrial production of dihydrotachysterol requires careful consideration of scalability, economic feasibility, and regulatory compliance. The manufacturing process must be designed to ensure consistent product quality while minimizing production costs and environmental impact.

Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production involves several critical optimization factors [9] [10]. Process intensification through continuous flow chemistry has emerged as a promising approach for pharmaceutical synthesis, offering advantages in terms of reaction control, safety, and efficiency [10]. The implementation of automated optimization protocols using Bayesian optimization algorithms can significantly reduce the number of experiments required to achieve optimal conditions, thereby minimizing development time and resource consumption [10].

Process Optimization Strategies

Industrial optimization of dihydrotachysterol production focuses on maximizing yield while maintaining product purity and minimizing waste generation [9]. Key optimization parameters include reaction temperature, pressure, catalyst loading, reaction time, and solvent selection. The development of efficient processes requires a systematic approach that considers the interplay between these variables and their impact on the overall production economics.

Statistical optimization techniques, including design of experiments methodologies, have proven effective in identifying optimal operating conditions for complex chemical transformations [11]. These approaches enable the systematic exploration of the process design space while minimizing the number of experimental runs required for optimization.

Continuous Manufacturing Approaches

The pharmaceutical industry has increasingly adopted continuous manufacturing technologies to improve process efficiency and product quality consistency [10]. For dihydrotachysterol production, continuous flow processes offer several advantages including enhanced heat and mass transfer, improved reaction control, and reduced equipment footprint. The integration of real-time monitoring and control systems enables precise management of critical process parameters throughout the production campaign.

Quality Control and Process Monitoring

Industrial production requires robust quality control systems to ensure consistent product quality and regulatory compliance [12]. Advanced analytical techniques, including high-performance liquid chromatography and gas chromatography-mass spectrometry, are employed for real-time monitoring of reaction progress and product quality assessment. Process analytical technology enables continuous monitoring of critical quality attributes throughout the manufacturing process.

Purification Techniques and Stability Considerations

The purification of dihydrotachysterol represents a critical aspect of the manufacturing process, as product purity directly impacts therapeutic efficacy and regulatory compliance. Multiple purification strategies have been developed to achieve the high purity standards required for pharmaceutical applications.

Chromatographic Separation Methods

Chromatographic techniques form the backbone of dihydrotachysterol purification processes [2] [13] [14]. The most widely employed approach involves the use of active aluminum oxide as the stationary phase for adsorption chromatography [2]. This method takes advantage of the differential adsorption characteristics of dihydrotachysterol and related impurities, enabling effective separation based on polarity differences.

The chromatographic purification process typically involves multiple sequential steps [2]. Initially, the crude hydrogenation product is dissolved in an appropriate solvent system, commonly benzine, and subjected to chromatographic adsorption using active aluminum oxide. Components with lower adsorption tendencies are collected separately, and the process may be repeated multiple times to achieve the desired purity level.

Column chromatography using various stationary phases, including silica gel and specialized reversed-phase materials, provides additional purification options [15] [14]. High-speed countercurrent chromatography has also been successfully applied to sterol purification, offering advantages in terms of sample recovery and processing efficiency [15].

Crystallization and Recrystallization Techniques

Crystallization represents a fundamental purification method that exploits the differential solubility characteristics of dihydrotachysterol and its impurities [2] [16]. The process involves dissolving the crude product in a suitable solvent at elevated temperature, followed by controlled cooling to induce crystallization of the pure compound while leaving impurities in solution.

The crystallization process for dihydrotachysterol typically involves treatment with acetic anhydride in pyridine solution to form acetate esters, which can be more readily purified through crystallization [2]. The ester derivatives are then subjected to recrystallization from appropriate solvent systems, followed by saponification to regenerate the free hydroxyl compound.

Optimization of crystallization conditions, including solvent selection, cooling rate, and seeding strategies, is crucial for achieving high product purity and yield [17]. Modern crystallization processes often employ sophisticated control systems to manage nucleation and crystal growth, ensuring consistent particle size distribution and product quality.

Liquid-Liquid Extraction Methods

Extraction techniques provide an additional purification option, particularly useful for removing polar impurities or unreacted starting materials [15]. The selection of appropriate solvent systems enables selective partitioning of dihydrotachysterol into the organic phase while leaving water-soluble impurities in the aqueous phase.

Advanced Purification Technologies

Modern purification approaches include the application of supercritical fluid extraction, which offers advantages in terms of selectivity and environmental impact [15]. Molecular distillation techniques have also been employed for the purification of sterol compounds, providing effective separation of compounds with different boiling points under high vacuum conditions [15].

Stability Considerations and Storage Requirements

Dihydrotachysterol exhibits sensitivity to various environmental factors that must be carefully managed throughout the production and storage processes [2] [18]. The compound demonstrates significant light sensitivity, requiring storage under dark conditions to prevent photodegradation [2] [18]. Exposure to light can result in structural isomerization and formation of degradation products that compromise product quality and therapeutic efficacy.

Temperature Stability

Storage temperature represents a critical factor in maintaining dihydrotachysterol stability [19] [20]. The compound should be stored at refrigerated temperatures between 2-8°C to minimize thermal degradation [2]. Studies on related vitamin D compounds have demonstrated that storage at room temperature (25°C) can be acceptable for periods up to one year, while elevated temperatures (40°C) significantly accelerate degradation processes [19] [20].

Oxidative Stability

Dihydrotachysterol may be susceptible to oxidative degradation when exposed to atmospheric oxygen [21]. The use of inert atmospheres, such as nitrogen or argon, during storage and handling can help prevent oxidative degradation. Antioxidants may be incorporated into formulations to enhance oxidative stability, with compounds such as butylated hydroxyanisole and ascorbic acid showing effectiveness in protecting oxygen-sensitive pharmaceutical compounds [21].

Moisture Sensitivity

The hygroscopic nature of many steroid compounds necessitates careful control of moisture content during storage and handling [22] [23]. Packaging in moisture-impermeable containers and the use of desiccants can help maintain product stability by preventing moisture-induced degradation.

Container Closure System Considerations

The selection of appropriate packaging materials is crucial for maintaining product stability throughout the shelf life [22] [23]. Glass containers with appropriate closures are typically preferred for sensitive pharmaceutical compounds, as they provide excellent barrier properties against moisture, oxygen, and light penetration. For products requiring protection from light, amber-colored glass containers or secondary packaging with light-blocking properties should be employed.

The initial and most critical step in dihydrotachysterol metabolism occurs in the liver through 25-hydroxylation, transforming the parent compound into 25-hydroxydihydrotachysterol, which represents the major circulating active form of the drug [1] [2]. This hepatic biotransformation is primarily catalyzed by microsomal cytochrome P450 2R1 (CYP2R1), which serves as the principal 25-hydroxylase enzyme [3]. CYP2R1 demonstrates superior kinetic properties for vitamin D metabolism compared to alternative enzymes, with a Km value of 0.45 μM and kcat value of 0.97 min⁻¹ for vitamin D3, resulting in a kcat/Km ratio that is 26-fold higher than that of CYP27A1 [3].

The hepatic 25-hydroxylation process exhibits distinctive characteristics when compared to native vitamin D metabolism. Unlike vitamin D3, which undergoes tightly regulated 25-hydroxylation, dihydrotachysterol 25-hydroxylation appears to be less stringently controlled [4]. Research has demonstrated that 25-hydroxydihydrotachysterol concentrations can reach significant levels in target tissues, with studies showing concentrations of 51 pmoles per ml of serum and 28 pmoles per g of intestinal mucosa 24 hours after administration [5].

The microsomal enzyme CYP2R1 localizes to the endoplasmic reticulum and represents the physiologically most relevant 25-hydroxylase for dihydrotachysterol metabolism [6]. Additionally, mitochondrial CYP27A1 can contribute to 25-hydroxylation, though with reduced efficiency compared to CYP2R1 [7]. The dual-compartment localization of 25-hydroxylase activity ensures robust conversion of dihydrotachysterol to its active metabolite even under varying physiological conditions.

Hepatic metabolism studies have revealed that the liver efficiently converts dihydrotachysterol through multiple pathways, with the hepatoma cell line demonstrating 25-hydroxylase activity without feedback inhibition [8]. This lack of feedback regulation represents a fundamental difference from native vitamin D metabolism, where 1,25-dihydroxyvitamin D3 exerts strong negative feedback on hepatic 25-hydroxylation [9].

Role of CYP27B1 and CYP24A1 Enzymes in Metabolism

The role of CYP27B1 and CYP24A1 enzymes in dihydrotachysterol metabolism presents unique characteristics that distinguish this compound from conventional vitamin D analogs. CYP27B1, the enzyme responsible for 1α-hydroxylation of native vitamin D metabolites, demonstrates limited but significant activity toward 25-hydroxydihydrotachysterol [10] [11].

CYP27B1-Mediated 1α-Hydroxylation

CYP27B1 catalyzes the formation of both 1α,25-dihydroxydihydrotachysterol and 1β,25-dihydroxydihydrotachysterol from 25-hydroxydihydrotachysterol [10]. The 1α,25-dihydroxydihydrotachysterol metabolite demonstrates biological activity approximately 10 times lower than 1α,25-dihydroxyvitamin D3 in cellular assays, while maintaining significant binding affinity to the vitamin D receptor, albeit 50-100 times lower than the native hormone [10]. The 1β,25-dihydroxydihydrotachysterol isomer shows poor receptor binding but demonstrates stronger affinity for vitamin D-binding protein compared to the 1α isomer [10].

The enzyme CYP27B1 is primarily located in renal proximal tubular cells and is subject to tight regulation by parathyroid hormone, fibroblast growth factor 23, and serum calcium levels [12]. However, the conversion of 25-hydroxydihydrotachysterol by CYP27B1 appears to be less efficiently regulated compared to native 25-hydroxyvitamin D3 metabolism [13]. This reduced regulatory control contributes to dihydrotachysterol's ability to maintain calcemic activity independent of normal renal 1α-hydroxylase function.

CYP24A1-Mediated Catabolic Pathways

CYP24A1 represents the primary catabolic enzyme responsible for vitamin D metabolite degradation, catalyzing multiple sequential hydroxylation reactions [14]. In dihydrotachysterol metabolism, CYP24A1 mediates both C24-oxidation and C23-oxidation pathways, similar to those observed with native vitamin D compounds [8] [15].

The C24-oxidation pathway initiated by CYP24A1 converts 25-hydroxydihydrotachysterol to 24,25-dihydroxydihydrotachysterol, followed by sequential oxidations leading to side-chain cleavage and formation of tetranor metabolites [15]. Research using isolated perfused rat kidney has identified seven distinct metabolites formed through this pathway, including 24,25-dihydroxydihydrotachysterol and side-chain cleaved products [15].

The alternative C23-oxidation pathway catalyzed by CYP24A1 produces 23,25-dihydroxydihydrotachysterol, which undergoes further metabolism to form dihydrotachysterol lactone derivatives [15]. This pathway parallels the formation of 1α,25-dihydroxyvitamin D3-26,23-lactone observed in native vitamin D metabolism [16].

CYP24A1 exhibits species-specific differences in pathway selection, with human enzyme producing both C24 and C23 oxidation products, while rodent enzyme predominantly catalyzes C24 oxidation [16]. The enzyme demonstrates variable kinetic parameters for different metabolites, with Km values ranging from 0.34 to 15 mmol per mol phospholipid for various C24-pathway intermediates [17].

Importantly, the active metabolite 25-hydroxydihydrotachysterol appears to be relatively resistant to CYP24A1-mediated catabolism compared to 1α,25-dihydroxyvitamin D3 [18]. This resistance contributes to the prolonged biological activity of dihydrotachysterol metabolites and reduces the compound's dependence on continuous synthesis for maintained activity.

Comparative Metabolism with Native Vitamin D Analogs

The metabolic profile of dihydrotachysterol exhibits several fundamental differences when compared to native vitamin D analogs, reflecting its unique structural modifications and resulting biochemical properties. These differences have significant implications for therapeutic applications and biological activity.

Structural Determinants of Metabolic Differences

Dihydrotachysterol's distinctive metabolism stems from its structural characteristics as a reduced vitamin D analog with a rotated A-ring configuration [19]. This structural modification creates a compound that possesses inherent 1α-hydroxyl-like activity without requiring renal 1α-hydroxylation for biological function [5]. The reduced double bonds and altered ring orientation affect enzyme-substrate interactions, leading to modified kinetic parameters and regulatory responses.

Hepatic 25-Hydroxylation Characteristics

While both dihydrotachysterol and native vitamin D undergo hepatic 25-hydroxylation primarily by CYP2R1, the regulation of this process differs significantly. Native vitamin D 25-hydroxylation is subject to feedback inhibition by 1,25-dihydroxyvitamin D3, which increases hepatocyte cytosolic calcium levels and subsequently inhibits 25-hydroxylase activity [9]. In contrast, dihydrotachysterol 25-hydroxylation demonstrates reduced sensitivity to feedback regulation, allowing for more consistent metabolite production [8].

The efficiency of 25-hydroxylation appears comparable between dihydrotachysterol and vitamin D3, with both compounds serving as substrates for CYP2R1 and CYP27A1 [3]. However, the biological significance of 25-hydroxydihydrotachysterol differs substantially from 25-hydroxyvitamin D3, as the former represents the primary active metabolite rather than merely a prohormone.

Renal Metabolism and 1α-Hydroxylation Requirements

The most significant metabolic difference between dihydrotachysterol and native vitamin D compounds lies in their renal metabolism requirements. Native vitamin D requires efficient renal 1α-hydroxylation by CYP27B1 to produce the active hormone 1α,25-dihydroxyvitamin D3 [6]. This process is tightly regulated by parathyroid hormone, fibroblast growth factor 23, serum calcium, and phosphate levels [12].

In contrast, dihydrotachysterol does not require renal 1α-hydroxylation for biological activity [5]. The 25-hydroxydihydrotachysterol metabolite possesses inherent activity that enables calcium absorption and bone mineral mobilization independent of functioning renal tissue [2]. This independence from renal metabolism represents a crucial therapeutic advantage in patients with compromised kidney function.

When 1α-hydroxylation of 25-hydroxydihydrotachysterol does occur, it produces both 1α,25-dihydroxydihydrotachysterol and 1β,25-dihydroxydihydrotachysterol [10]. The biological activity of these metabolites remains lower than that of native 1α,25-dihydroxyvitamin D3, suggesting that the pseudo-1α-hydroxyl configuration of 25-hydroxydihydrotachysterol provides optimal activity for this analog.

Catabolic Pathway Differences

Both dihydrotachysterol metabolites and native vitamin D compounds undergo catabolism through CYP24A1-mediated pathways [20]. However, significant differences exist in the efficiency and regulation of these catabolic processes. Native 1α,25-dihydroxyvitamin D3 undergoes rapid catabolism through both C24-oxidation and C23-oxidation pathways, with the enzyme demonstrating high affinity for this substrate [14].

The primary active metabolite of dihydrotachysterol, 25-hydroxydihydrotachysterol, appears to be less efficiently catabolized by CYP24A1 compared to 1α,25-dihydroxyvitamin D3 [18]. This reduced catabolic efficiency contributes to the longer half-life of dihydrotachysterol's biological effects while still allowing for eventual metabolite clearance.

Research has demonstrated that dihydrotachysterol metabolism produces similar side-chain modified metabolites to those observed with vitamin D3, including 24-hydroxylated compounds, 23-hydroxylated derivatives, and lactone formations [8] [15]. However, the quantitative distribution among these pathways may differ, with some evidence suggesting altered pathway selection in dihydrotachysterol metabolism.

Temporal and Kinetic Considerations

Comparative studies have revealed that dihydrotachysterol exhibits more rapid onset of biological activity compared to native vitamin D compounds [21]. This faster onset reflects the immediate availability of the active 25-hydroxydihydrotachysterol metabolite following hepatic hydroxylation, bypassing the additional renal 1α-hydroxylation step required for vitamin D3 activation.

The duration of action for dihydrotachysterol, while more rapid in onset than vitamin D3, is shorter in overall duration [22]. This temporal profile results from the balance between reduced dependence on continuous synthesis and eventual catabolic clearance of active metabolites. The shorter duration of action provides therapeutic advantages in terms of reduced risk of toxicity accumulation compared to vitamin D3.

Regulatory Independence

Perhaps the most clinically significant metabolic difference lies in dihydrotachysterol's relative independence from the complex regulatory mechanisms that control native vitamin D metabolism [23]. Native vitamin D metabolism is subject to multiple feedback loops involving parathyroid hormone, fibroblast growth factor 23, serum calcium, and the vitamin D receptor system [6]. These regulatory mechanisms ensure tight control of 1α,25-dihydroxyvitamin D3 levels but can be disrupted in disease states.

Dihydrotachysterol metabolism, while not completely independent of regulatory influences, demonstrates reduced sensitivity to these control mechanisms [4]. This regulatory independence allows for more predictable therapeutic responses and maintained efficacy in conditions where normal vitamin D regulatory pathways are compromised.

Purity

Physical Description

Color/Form

COLORLESS OR WHITE CRYSTALS, OR WHITE, CRYSTALLINE POWDER

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 10 (est)

7.5

Odor

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H301 (97.5%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

MEDICATION (VET): Calcium regulator used in veterinary medicine to treat hypercalcemia.

Dihydrotachysterol is indicated ... for treatment of chronic and latent forms of post operative tetany and idiopathic tetany. /Included in US product labeling/

Therapeutic doses of specific vitamin D analogs are used in the treatment of chronic hypocalcemia, hypophosphatemia, rickets, and osteodystrophy associated with various medical conditions including chronic renal failure, familial hypophosphatemia, and hypoparathyroidism (postsurgical or idiopathic, or pseudohypoparathyroidism). Some analogs have been found to reduce elevated parathyroid hormone concentrations in patients with renal osteodystrophy associated with hyperparathyroidism. Theoretically, any of the vitamin D analogs may be used for the above conditions, However, because of their pharmacologic properties, some may be more useful in certain situations than others. Alfacalcidol, calcitriol, and dihydrotachysterol are usually preferred in patients with renal failure since these patients have impaired ability to synthesize calcitriol from cholecalciferol and ergocalciferol; therefore, the response is more predictable. In addition, their shorter half-lives may make toxicity easier to manage (hypercalcemia reverses more quickly). Ergocalciferol may not be the preferred agent in the treatment of familial hypophosphatemia or hypoparathyroidism because the large doses needed are associated with a risk of overdose and hypercalcemia; dihydrotachysterol and calcitriol may be preferred. /Included in US product labeling/

Pharmacology

MeSH Pharmacological Classification

ATC Code

A11 - Vitamins

A11C - Vitamin a and d, incl. combinations of the two

A11CC - Vitamin d and analogues

A11CC02 - Dihydrotachysterol

Mechanism of Action

Elevates serum calcium concentration by increasing intestinal absorption of calcium & possibly by enhancing urinary excretion of inorganic phosphate... /drug-induced/ phosphaturia may be ... due to increased serum calcium level and its effect on phosphate clearance by kidneys.

KEGG Target based Classification of Drugs

Thyroid hormone like receptors

Vitamin D3 like receptor

NR1I1 (VDR) [HSA:7421] [KO:K08539]

Vapor Pressure

Pictograms

Acute Toxic

Other CAS

Absorption Distribution and Excretion

...Major path of elimination of dihydrotachysterol & its metabolites is probably secretion into bile & excretion in feces ... dihydrotachysterol /is also/ excreted in breast milk ...

Duration of action: following oral administration: Up to 9 weeks.

The primary route of excretion of vitamin D is the bile; only a small percentage of an administered dose is found in urine. /Vitamin D/

For more Absorption, Distribution and Excretion (Complete) data for DIHYDROTACHYSTEROL (8 total), please visit the HSDB record page.

Metabolism Metabolites

High specific radioactivity (14)C- and (3)H-labeled dihydrotachysterol were prepared and their metabolites studied in rachitic chicks and rats. 20% dihydrotachysterol was excreted in the bile in the first 24 hours, about 50% as a carboxylic acid derivative. No hydroxylation at C-1 was observed, although polar metabolites were detected in all tissues. Larger proportions of the parent steroid and its 25-OH derivative were detected in tissues compared with cholecalciferol but no single metabolite was detected at the intracellular site of action of cholecalciferol.

Wikipedia

Drug Warnings

Doses of vitamin D analogs that do not exceed the physiologic requirement are usually nontoxic. However, some infants and patients with sarcoidosis or hypoparathyroidism may have increased sensitivity to vitamin D analogs. /Vitamin D analogs/

Acute or chronic administration of excessive doses of vitamin D analogs or enhanced responsiveness to physiologic amounts of ergocalciferol or cholecalciferol may lead to hypervitaminosis D manifested by hypercalcemia. /Vitamin D analogs/

Decreased renal function without hypercalcemia has also been reported in patients with hypoparathyroidism after long-term vitamin D analog therapy. Before therapy with vitamin D analogs is initiated, serum phosphate concentrations must be controlled. To avoid ectopic calcification, the serum calcium (in mg/dL) times phosphorus (in mg/dL) should not be allowed to exceed 70. Because administration of vitamin D analogs may increase phosphate absorption, patients with renal failure may require adjustment in the dosage of aluminum-containing antacids used to decrease phosphate absorption. /Vitamin D analogs/

FDA Pregnancy Risk Category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./

Biological Half Life

Use Classification

Methods of Manufacturing

v. Werder, US PATENT 2228491 (1941 TO Winthrop)

Calciferol (activated ergosterol) is dissolved in suitable organic solvent & subjected to catalytic hydrogenation until proper amount of hydrogen has reacted.

General Manufacturing Information

Dihydrotachysterol (DHT) is analog of vitamin D that may be regarded as reduction product of either vitamin D2 (DHT2) or vitamin D3 (DHT3). DHT is about 1/450 as active as vitamin D in usual antirachitic assay, but at high doses it is much more effective than high doses of vitamin D in mobilizing calcium from bone.

Dihydrotachysterol or vitamin D2, both at 10-50 mg/L, increased production of adventitious roots in herbaceous cuttings of populus tremula (aspen) by approximately 60 and 100%, respectively.

Analytic Laboratory Methods

PROCEDURE IS DESCRIBED FOR SEPARATION OF VITAMIN D & RELATED COMPD BY GAS-LIQUID CHROMATOGRAPHY USING FLAME IONIZATION DETECTION.

Analyte: dihydrotachysterol; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards

Analyte: dihydrotachysterol; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards

For more Analytic Laboratory Methods (Complete) data for DIHYDROTACHYSTEROL (11 total), please visit the HSDB record page.

Interactions

Concurrent administration of thiazide diuretics and pharmacologic doses of vitamin D analogs in patients with hypoparathyroidism may result in hypercalcemia which may be transient and self-limited or may require discontinuance of vitamin D analogs. Thiazide-induced hypercalcemia in hypoparathyroid patients is probably caused by increased release of calcium from bone. /Vitamin D analogs/

Excessive use of mineral oil may interfere with intestinal absorption of vitamin D analogs. /Vitamin D analogs/

Orlistat may result in decreased GI absorption of fat-soluble vitamins such as vitamin D analogs. At least 2 hours should elapse between (before or after) any orlistat dose and vitamin D analog administration ... . /Vitamin D analogs/

For more Interactions (Complete) data for DIHYDROTACHYSTEROL (6 total), please visit the HSDB record page.

Dates

2: Quack I, Zwernemann C, Weiner SM, Sellin L, Henning BF, Waldherr R, Büchner NJ, Stegbauer J, Vonend O, Rump LC. Dihydrotachysterol therapy for hypoparathyroidism: consequences of inadequate monitoring. Five cases and a review. Exp Clin Endocrinol Diabetes. 2005 Jul;113(7):376-80. Review. PubMed PMID: 16025398.

3: Kaiser W, Mampel E. [New viewpoints on the therapy and prevention of renal osteopathy]. Z Gesamte Inn Med. 1977 Jun 15;32(12):254-9. Review. German. PubMed PMID: 333796.

4: NORDIO S, ANTENER I. [RICKETS. METABOLIC, NOSOLOGICAL, PREVENTIVE AND THERAPEUTIC PROBLEMS]. Minerva Pediatr. 1963 Aug 25;15:849-90. Review. Italian. PubMed PMID: 14087868.

5: PRIORESCHI P. EXPERIMENTAL CARDIAC NECROSIS. Biochem Clin. 1963;2:149-57. Review. PubMed PMID: 14095768.

6: SELYE H. CALCIPHYLAXIS. Marquette Med Rev. 1964 Jan;30:2-9. Review. PubMed PMID: 14119600.

7: Bosch R, Thijssen JH, Duursma SA. Action and metabolism of dihydrotachysterol2. J Steroid Biochem. 1987;27(4-6):829-36. Review. PubMed PMID: 3320562.

8: Haas HG, Dambacher MA, Guncaga J. [Hypo and hypercalcemia as an emergency]. Klin Wochenschr. 1975 May 15;53(10):451-9. Review. German. PubMed PMID: 1104994.

9: Kleeman CR, Massry SG, Coburn JW. The clinical physiology of calcium homeostasis, parathyroid hormone, and calcitonin. II. Calif Med. 1971 Apr;114(4):19-30. Review. PubMed PMID: 4927915; PubMed Central PMCID: PMC1501857.

10: Varga E. [Treatment of hypoparathyroidism]. Orv Hetil. 2005 May 15;146(20):1019-20. Review. Hungarian. PubMed PMID: 15945245.

11: Bruyette DS, Feldman EC. Primary hypoparathyroidism in the dog. Report of 15 cases and review of 13 previously reported cases. J Vet Intern Med. 1988 Jan-Mar;2(1):7-14. Review. PubMed PMID: 3065494.

12: van der Spuy ZM, Jacobs HS. Management of endocrine disorders in pregnancy Part I--thyroid and parathyroid disease. Postgrad Med J. 1984 Apr;60(702):245-52. Review. PubMed PMID: 6374643; PubMed Central PMCID: PMC2417828.

13: Anast CS. Parathyroid disorders in children. Pediatr Ann. 1980 Oct;9(10):376-83. Review. PubMed PMID: 7003518.

14: Reeve J. Therapeutic applications of vitamin D analogues. Br Med J. 1979 Oct 13;2(6195):888-90. Review. PubMed PMID: 391320; PubMed Central PMCID: PMC1596737.

15: Harrrison HE, Harrison HC. Rickets then and now. J Pediatr. 1975 Dec;87(6 Pt 2):1144-51. Review. PubMed PMID: 1102648.

16: Avioli LV. The therapeutic approach to hypoparathyroidism. Am J Med. 1974 Jul;57(1):34-42. Review. PubMed PMID: 4601117.

17: Steendijk R. The metabolism of vitamin D; recent developments and their clinical relevance. Neth J Med. 1974;17(3):131-9. Review. PubMed PMID: 4367820.

18: Knowles JA. Breast milk: a source of more than nutrition for the neonate. Clin Toxicol. 1974;7(1):69-82. Review. PubMed PMID: 4135128.

19: Coburn JW, Norman AW. Editorial: Role of the kidney in the metabolism of calciferol (vitamin D). Clin Nephrol. 1973 Sep-Oct;1(5):273-83. Review. PubMed PMID: 4358418.

20: Brickman AS, Norman AW. Treatment of renal osteodystrophy with calciferol (vitamin D) and related steroids. Kidney Int. 1973 Aug;4(2):161-7. Review. PubMed PMID: 4364427.